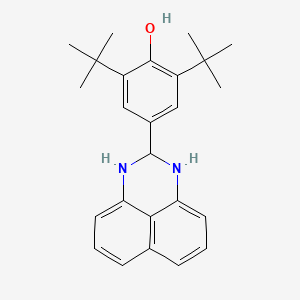
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol, also known as DBPDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a phenolic antioxidant that has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to inhibit the growth of various cancer cells and induce apoptosis.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol exerts its biological effects by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has also been found to modulate various signaling pathways involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to exhibit low cytotoxicity in various cell lines. However, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol. One area of research is to further elucidate its mechanism of action. Another area is to investigate its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop more efficient synthesis methods for 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives. Finally, there is a need to investigate the potential side effects of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives in vivo.
Méthodes De Synthèse
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can be synthesized by reacting 2,6-di-tert-butylphenol with 2,3-dihydro-1H-perimidine-2-one in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a suitable solvent such as toluene or dimethylformamide. The resulting product is then purified by recrystallization to obtain pure 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-13-16(14-18(22(17)28)25(4,5)6)23-26-19-11-7-9-15-10-8-12-20(27-23)21(15)19/h7-14,23,26-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSRWPYIVUJCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)
![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)